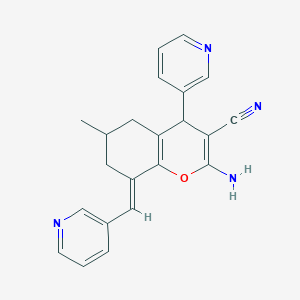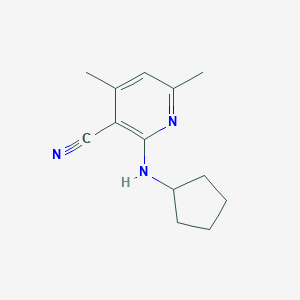![molecular formula C17H13ClN4OS B276459 6-(4-Chlorobenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276459.png)
6-(4-Chlorobenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorobenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that belongs to the class of thiazole derivatives. It has shown potential as a drug candidate due to its various pharmacological properties.
Mechanism of Action
The exact mechanism of action of 6-(4-Chlorobenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-Chlorobenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can reduce anxiety and depression-like behaviors in animal models. It has also been found to exhibit anticonvulsant activity by inhibiting the activity of voltage-gated sodium channels. Additionally, it has been shown to possess antioxidant and anti-inflammatory activities.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(4-Chlorobenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent pharmacological activities, which make it a promising drug candidate. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on 6-(4-Chlorobenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could focus on its potential as a therapeutic agent for the treatment of anxiety, depression, and epilepsy. It could also investigate its potential as an antioxidant and anti-inflammatory agent. Furthermore, studies could be conducted to improve its solubility and bioavailability for better in vivo administration.
Conclusion:
In conclusion, 6-(4-Chlorobenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising chemical compound with various pharmacological properties. Its potential as a drug candidate makes it an interesting subject for further research. However, more studies are needed to fully understand its mechanism of action and to improve its solubility and bioavailability for better in vivo administration.
Synthesis Methods
The synthesis of 6-(4-Chlorobenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One of the methods involves the reaction of 4-chlorobenzyl isothiocyanate with 3-methoxyphenyl hydrazine in the presence of triethylamine. The resulting product is then reacted with 2-mercapto-5-methyl-1,3,4-thiadiazole to obtain the desired compound.
Scientific Research Applications
Several studies have been conducted to investigate the pharmacological properties of 6-(4-Chlorobenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. It has been found to possess anticonvulsant, anxiolytic, and antidepressant activities. It also exhibits potent inhibitory activity against monoamine oxidase A and B enzymes.
properties
Molecular Formula |
C17H13ClN4OS |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13ClN4OS/c1-23-14-4-2-3-12(10-14)16-19-20-17-22(16)21-15(24-17)9-11-5-7-13(18)8-6-11/h2-8,10H,9H2,1H3 |
InChI Key |
FTEFMYQBEOZQQY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-amino-3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B276377.png)
![(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile](/img/structure/B276378.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276379.png)
![N-phenyl-N'-[(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]urea](/img/structure/B276380.png)
![Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate](/img/structure/B276384.png)
![3-(trifluoromethyl)-7H-[1,2,4]triazolo[3',4':2,3][1,3]thiazino[5,6-c]quinolin-7-one](/img/structure/B276385.png)


![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B276391.png)
![Ethyl 4,5-dimethyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B276401.png)
![ethyl 5-amino-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B276403.png)
![Ethyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B276404.png)
![Ethyl 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B276406.png)